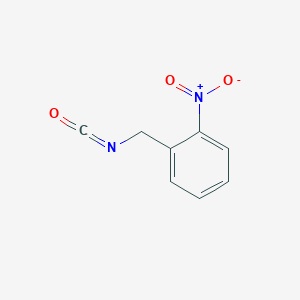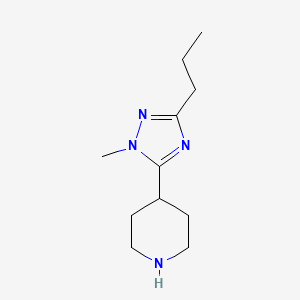
4-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)piperidine is a heterocyclic compound that features a triazole ring fused with a piperidine ring
Preparation Methods
The synthesis of 4-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-3-propyl-1h-1,2,4-triazole with piperidine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. This approach allows for better control over reaction parameters and can lead to more efficient and cost-effective production .
Chemical Reactions Analysis
4-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific conditions used.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Scientific Research Applications
4-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. This compound may also interact with cellular pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as 1,2,4-triazole and its substituted analogs. Compared to these compounds, 4-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)piperidine offers unique properties due to the presence of the piperidine ring, which can enhance its biological activity and stability .
Properties
Molecular Formula |
C11H20N4 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
4-(2-methyl-5-propyl-1,2,4-triazol-3-yl)piperidine |
InChI |
InChI=1S/C11H20N4/c1-3-4-10-13-11(15(2)14-10)9-5-7-12-8-6-9/h9,12H,3-8H2,1-2H3 |
InChI Key |
AXNFVILIOANNDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=N1)C2CCNCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


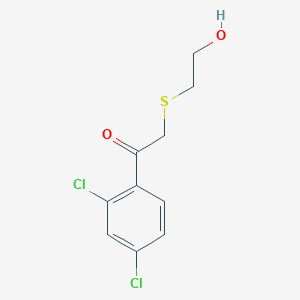
![2'-Chloro-6'-methoxy-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13632839.png)
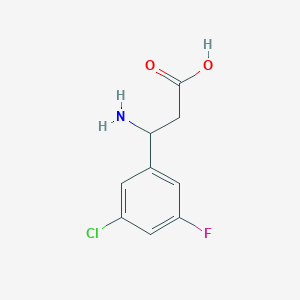
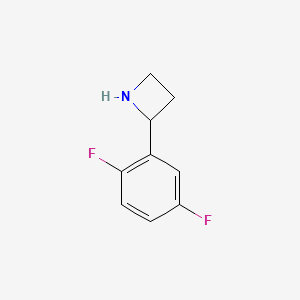
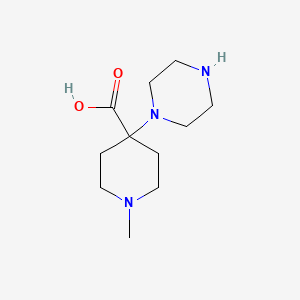
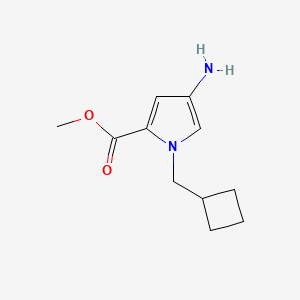
![1-Oxa-5-azaspiro[5.7]tridecane](/img/structure/B13632875.png)
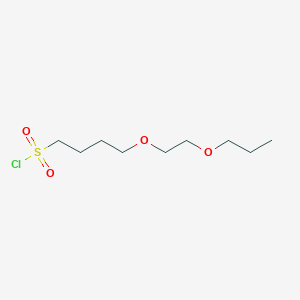
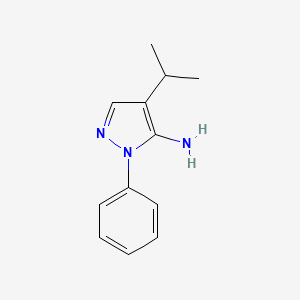


![[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine](/img/structure/B13632904.png)

